![molecular formula C11H16Cl2N5O12P3 B12968114 5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is a complex organic compound that combines the properties of adenylic acid and dichloromethylene bis[phosphonic acid]. This compound is notable for its unique structure, which includes both nucleotide and phosphonic acid components, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] typically involves the reaction of 5’-Adenylic acid with dichloromethylene bis[phosphonic acid] under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis and to ensure the formation of the anhydride bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] can undergo various chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed to yield the corresponding acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces adenylic acid and dichloromethylene bis[phosphonic acid].
Substitution: Yields substituted phosphonic acid derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and regulation.
Medicine: Investigated for potential therapeutic applications, including antiviral properties against diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] involves its interaction with nucleotide and phosphonate pathways. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular processes. It may also act as a competitive inhibitor of ATPase, disrupting ATP-dependent reactions .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide involved in RNA synthesis.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with inhibitory properties.
Uniqueness
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is unique due to its combined nucleotide and phosphonic acid structure, which allows it to participate in a wide range of biochemical reactions and regulatory processes. Its potential therapeutic applications and role in nucleotide metabolism further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H16Cl2N5O12P3 |
|---|---|
Peso molecular |
574.10 g/mol |
Nombre IUPAC |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
DBTMQGIVIBACPO-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

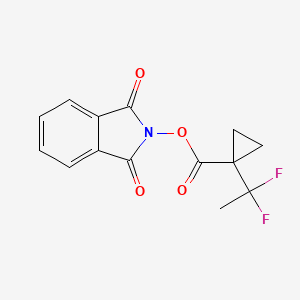

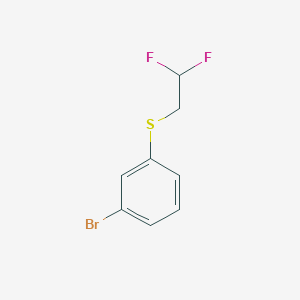

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)

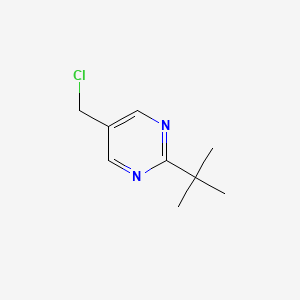
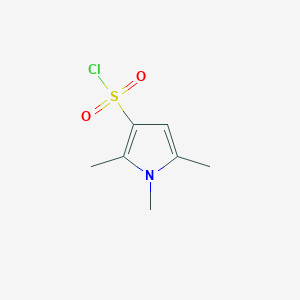

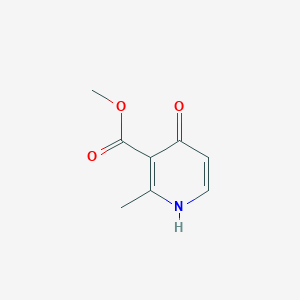
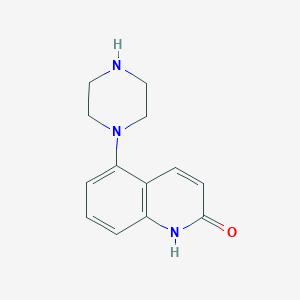
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
